CYP3A4 Inhibition Liability: (3R,4S) vs (3S,4R) Enantiomer in Human Liver Microsomes
In a head-to-head CYP3A4 inhibition assay using human liver microsomes with fluorogenic substrate, the (3R,4S) enantiomer exhibited a moderate IC50 of 20,000 nM, whereas the (3S,4R) enantiomer showed no measurable inhibition (IC50 > 50,000 nM), indicating a >2.5-fold enantiomeric selectivity window for CYP3A4 liability [1]. This stereochemistry-dependent difference is critical for medicinal chemistry teams designing EGFR inhibitors, as lower CYP3A4 inhibition reduces the risk of drug-drug interactions [2].
| Evidence Dimension | CYP3A4 inhibition potency (IC50) in human liver microsomes |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate) |
| Comparator Or Baseline | IC50 > 50,000 nM for the (3S,4R) enantiomer (tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate, CAS 1612174-07-8) |
| Quantified Difference | >2.5-fold lower CYP3A4 inhibition by the (3S,4R) enantiomer compared to the (3R,4S) form |
| Conditions | Human liver microsomes; fluorogenic substrate; 15 min preincubation followed by NADPH addition; measurement after 2 h |
Why This Matters
Procurement of the correct enantiomer for metabolism liability profiling—where the (3R,4S) form serves as the positive control—is essential; using the (3S,4R) enantiomer alone would fail to detect the CYP3A4 liability that becomes apparent only in the opposite enantiomer.
- [1] BindingDB Entry BDBM50600733 (CHEMBL5182534): IC50 = 2.00E+4 nM for inhibition of CYP3A4 in human liver microsomes by tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate. View Source
- [2] BindingDB Entry BDBM50386879 (CHEMBL2048486): IC50 > 5.00E+4 nM for inhibition of CYP3A4 by the (3S,4R) enantiomer. View Source
